2-Hydroxyethyl 2-bromoisobutyrate
Overview
Description
2-Hydroxyethyl 2-bromoisobutyrate is a chemical compound with the molecular formula C6H11BrO3 . It is used as an Atom Transfer Radical Polymerization (ATRP) initiator for the creation of hydroxy functionalized telechelic polymers .
Molecular Structure Analysis
The 2-Hydroxyethyl 2-bromoisobutyrate molecule contains a total of 21 atoms. There are 11 Hydrogen atoms, 6 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom . The molecular weight of the compound is 211.05374 g/mol .Chemical Reactions Analysis
When exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products .Physical And Chemical Properties Analysis
2-Hydroxyethyl 2-bromoisobutyrate is a colorless to yellow or brown liquid . It has a density of 1.456 g/mL at 25 °C and a refractive index of n20/D 1.476 .Scientific Research Applications
Hydrolysis in Alkaline Solutions Wang and Lam (2004) explored the hydrolysis of ethyl-2-bromoisobutyrate in alkaline solutions, finding that both the bromo-alkyl and ester functional groups hydrolyze into alcohol and acid. They developed a kinetic model and investigated the effects of reaction conditions on reactant conversion, suggesting optimal conditions for maximum conversion and methods to reduce hydrolysis of halo ester (Wang & Lam, 2004).
Atom Transfer Radical Copolymerization Zhao et al. (2001) researched the use of dendritic polyarylether 2-bromoisobutyrates in atom transfer radical copolymerization, particularly for copolymerizing N-phenylmaleimide and styrene. Their findings contributed to understanding the control of polymerization and molecular weight distribution in such processes (Zhao et al., 2001).
Stimuli-Responsive Hydrogels Xu, Kang, and Neoh (2006) synthesized triblock copolymers using consecutive atom transfer radical polymerizations with ethylene glycol di-2-bromoisobutyrate. These hydrogels showed temperature- and pH-sensitive behavior and potential biomedical applications like tissue engineering and drug delivery (Xu, Kang, & Neoh, 2006).
Polymer Brushes on Gold Surfaces Park, Lee, Jamison, and Lee (2016) used bromoisobutyrate-terminated alkanethiol for atom-transfer radical polymerizations to develop thick polymer brushes on gold surfaces. Their work highlights the potential for creating robust coatings and interfaces in material science (Park et al., 2016).
Bromination of Aromatics Li, Chen, Wang, and Cui (2021) utilized bromoisobutyrate for the direct bromination of phenyl ethers and other aromatics, providing an alternative for bromoarene synthesis. This represents a significant advancement in organic synthesis methodologies (Li et al., 2021).
Aqueous Atom Transfer Radical Polymerization Fantin, Isse, Gennaro, and Matyjaszewski (2015) conducted a detailed study on aqueous ATRP using 2-hydroxyethyl 2-bromoisobutyrate, uncovering critical factors for control in such polymerization processes. Their research aids in understanding the mechanism and optimization of ATRP in water-based systems (Fantin et al., 2015).
Catalytic System for Polymerization Shang, Zhang, and Lang (2016) reported a catalytic system combining iron and 2-hydroxyethyl 2-bromoisobutyrate for the ring-opening polymerization of ε-caprolactone, demonstrating its efficiency in forming polymers with high molecular weight and narrow distribution (Shang, Zhang, & Lang, 2016).
Micellization of Double-Hydrophilic Diblock Copolymers Liu, Ni, He, and Zhang (2010) synthesized pH- and temperature-responsive double-hydrophilic diblock copolymers using a combination of ring-opening polymerization and ATRP. The study contributes to the field of smart drug delivery systems (Liu et al., 2010).
Future Directions
2-Hydroxyethyl 2-bromoisobutyrate is used as an ATRP initiator for the creation of hydroxy functionalized telechelic polymers . It can be used to modify carboxylate- or isocyanate- modified surfaces, particles, or biomolecules . This suggests potential future applications in the field of polymer science and surface modification .
properties
IUPAC Name |
2-hydroxyethyl 2-bromo-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-6(2,7)5(9)10-4-3-8/h8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXMVFDLNGKBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
637032-56-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637032-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70467247 | |
Record name | 2-HYDROXYETHYL 2-BROMOISOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl 2-bromoisobutyrate | |
CAS RN |
189324-13-8 | |
Record name | 2-Hydroxyethyl 2-bromoisobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189324-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-HYDROXYETHYL 2-BROMOISOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-bromo-2-methyl-, 2-hydroxyethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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